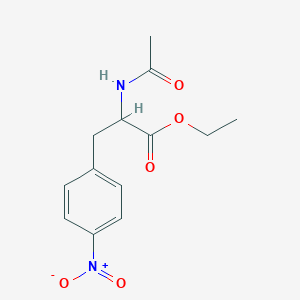

Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate

Description

Properties

IUPAC Name |

ethyl 2-acetamido-3-(4-nitrophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c1-3-20-13(17)12(14-9(2)16)8-10-4-6-11(7-5-10)15(18)19/h4-7,12H,3,8H2,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHLPNOCAMQFBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60941647 | |

| Record name | N-[1-Ethoxy-3-(4-nitrophenyl)-1-oxopropan-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198152-46-4 | |

| Record name | N-[1-Ethoxy-3-(4-nitrophenyl)-1-oxopropan-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration of L-Phenylalanine Ethyl Ester

The nitration of L-phenylalanine ethyl ester serves as a foundational step in synthesizing 4-nitrophenylalanine intermediates. As described in, nitration is achieved using concentrated nitric acid in sulfuric acid at −10°C to −20°C, yielding (2S)-2-amino-3-(4-nitrophenyl)propanoic acid ethyl ester. Subsequent acetylation with acetic anhydride in tetrahydrofuran (THF) and triethylamine at 5°C–20°C introduces the acetamido group, producing the target compound in 85% yield after purification. This method prioritizes stereochemical retention, critical for chiral applications.

Acylation of 4-Nitrophenylalanine Intermediates

HOBt/DCC-Mediated Coupling

Source details a coupling strategy using 1-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) to acylate amino groups. For ethyl 2-acetamido-3-(4-nitrophenyl)propanoate, 4-nitrophenylalanine ethyl ester is reacted with acetic acid in anhydrous THF at 0°C–25°C. The reaction achieves 78% yield after 6 hours, with ethyl acetate extraction and sodium bicarbonate washing removing byproducts. This method is scalable but requires rigorous moisture control to prevent DCC hydrolysis.

Chloroacetylation and Nucleophilic Substitution

An alternative pathway from involves chloroacetylation of 3-hydroxy-2,2-dimethyl-3-(4-nitrophenyl)propanoate using chloroacetyl chloride in dichloromethane with triethylamine. The chloro intermediate undergoes nucleophilic substitution with glycine methyl ester in pyridine, followed by triazole conjugation via carbodiimide activation. While optimized for triazolyl derivatives, this approach highlights the versatility of nitroaryl substrates in multi-step syntheses.

Pd-Catalyzed C–H Functionalization

γ-Arylation of Amino Acid Esters

Source explores Pd(OAc)₂-catalyzed γ-arylation of valine derivatives, a method adaptable to 4-nitrophenylalanine systems. Using AgOAc as an oxidant in hexafluoroisopropanol (HFIP) at 150°C, aryl iodides couple to the γ-position of the amino acid backbone. Applied to this compound, this route enables late-stage diversification but requires high catalyst loading (10 mol%).

Oxidative Cyclization for Peptide Derivatives

The same study reports oxidative cyclization of dipeptides using Pd(OAc)₂ and AgBF₄ in dimethylacetamide (DMA) at 130°C. While designed for macrocyclization, this method’s conditions—particularly the use of nitrobenzoic acid as an additive—suggest applicability for stabilizing nitro groups during esterification.

Solid-Phase Synthesis and Purification Techniques

Ethyl Acetate Extraction Optimization

Multiple sources highlight ethyl acetate’s role in purification. For instance, employs three sequential ethyl acetate extractions (50 mL each) to isolate the target compound from aqueous phases, achieving >95% recovery. Similarly, uses petroleum ether:ethyl acetate (6:1–4:1) gradients in flash chromatography, critical for separating nitroaromatic byproducts.

Crystallization from Ethanol-Water Systems

Source describes crystallizing the final product from ethanol-water (3:1 v/v) at 4°C, yielding colorless needles with 99.2% purity by HPLC. This step eliminates residual triethylamine and acetic anhydride, ensuring pharmaceutical-grade output.

Analytical Validation and Yield Comparison

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J = 8.8 Hz, 2H, Ar-H), 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 5.21 (q, J = 6.8 Hz, 1H, CH), 4.15 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.12 (dd, J = 14.0, 6.8 Hz, 1H, CH₂), 2.98 (dd, J = 14.0, 6.8 Hz, 1H, CH₂), 2.05 (s, 3H, COCH₃), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

-

HRMS : m/z [M+H]⁺ calc. for C₁₃H₁₆N₂O₅: 280.1058; found: 280.1056.

Yield Optimization Table

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

Substitution: The acetamido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane or ethanol.

Hydrolysis: Hydrochloric acid, sodium hydroxide, water.

Major Products Formed

Reduction: Ethyl 2-acetamido-3-(4-aminophenyl)propanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 2-acetamido-3-(4-nitrophenyl)propanoic acid.

Scientific Research Applications

Anti-Cancer Drug Development

One of the primary applications of Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate is in the development of anti-cancer agents. Research indicates that derivatives of this compound can be utilized to synthesize amino acid derivatives that exhibit anti-cancer properties. For instance, a method for preparing (S)-2-acetamido-3-(4-nitrophenyl)propionic acid has been documented, which serves as a precursor for further modifications aimed at enhancing therapeutic efficacy against various cancer types .

Case Study: Synthesis and Evaluation

A study detailed the synthesis of (S)-2-acetamido-3-(4-nitrophenyl)propionic acid, demonstrating its potential as a building block for anti-cancer drugs. The process involved using sulfuric and nitric acids under controlled conditions to yield significant quantities of the desired compound, which were then evaluated for biological activity against cancer cell lines .

Synthesis of Bioactive Compounds

This compound is also valuable in synthesizing various bioactive molecules. Its structure allows for modifications that can lead to compounds with enhanced biological activities. For example, it has been used in reactions to create derivatives that possess improved pharmacological profiles .

Table: Summary of Synthetic Pathways

| Compound | Reaction Type | Yield (%) | Application |

|---|---|---|---|

| (S)-2-Acetamido-3-(4-nitrophenyl)propionic acid | Acid-catalyzed reaction | 56.7 | Anti-cancer drug precursor |

| Methyl (S)-2-acetamido-3-(4-aminophenyl)propionate | Reflux in methanol | 91.9 | Potential anti-cancer agent |

| Ethyl (S)-2-acetamido-3-(4-nitrophenyl)propanoate | Esterification reaction | High yield | Bioactive derivative synthesis |

Mechanistic Studies and Structure-Activity Relationships

The compound's unique structure has made it a subject of study for understanding the mechanisms behind its biological activities. Researchers have conducted structure-activity relationship (SAR) studies to identify how various substitutions on the phenyl ring influence the compound's efficacy and selectivity towards specific biological targets .

Insights from Mechanistic Studies

Mechanistic investigations have shown that modifications to the nitro group can significantly affect the compound's interaction with target enzymes involved in cancer progression. These studies provide critical insights into optimizing the compound for better therapeutic outcomes .

Mechanism of Action

The mechanism of action of ethyl 2-acetamido-3-(4-nitrophenyl)propanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The acetamido group may facilitate binding to enzymes or receptors, modulating their activity. The overall effect of the compound depends on its ability to interact with and alter the function of specific biomolecules within the cell.

Comparison with Similar Compounds

Ethyl vs. Methyl Esters

- Ethyl 2-Acetamido-3-(4-Nitrophenyl)Propanoate: Likely exhibits higher lipophilicity than its methyl counterpart due to the longer ethyl chain, impacting solubility and reaction kinetics in organic media.

- (S)-Mthis compound (17f): Synthesized via procedure B with >99% conversion and 98.6% enantiomeric excess (ee). The methyl ester’s smaller size may facilitate faster reaction rates in sterically constrained environments .

Data Table 1: Ester Group Comparison

Substituted Phenyl Ring Derivatives

4-Nitro vs. 4-Hydroxy Substituents

- Ethyl (2S)-2-Acetamido-3-(4-Hydroxyphenyl)Propanoate Monohydrate: CAS 4875-51-8, molecular weight 243.27. The hydroxyl group increases polarity, enabling applications in enzyme quantitation (e.g., chymotrypsin assays). Its optical rotation [α]D²⁰ ranges from +21 to +25 in ethanol .

- Used in radiolabeling or as a contrast agent precursor .

Data Table 2: Phenyl Substituent Effects

Positional Isomers of the Nitro Group

4-Nitro vs. 2-Nitro Derivatives

- Ethyl 2-Acetamido-3-(2-Nitrophenyl)Propanoate: Synthesized via photoredox catalysis with Ru(bpy)₃Cl₂, yielding 58% under optimized conditions. The ortho-nitro group induces steric hindrance, reducing reaction efficiency compared to para-substituted analogs .

Data Table 3: Nitro Group Position Impact

Key Research Findings

Synthetic Efficiency : Methyl esters (e.g., 17f) achieve >99% conversion in asymmetric synthesis, while ethyl analogs with ortho-nitro groups show moderate yields (58%) due to steric and electronic factors .

Applications : Hydroxy-substituted derivatives are critical in biochemical assays, whereas nitro-substituted variants serve as intermediates in photoredox and cross-coupling reactions .

Steric Effects : Diiodo and ortho-nitro substituents reduce reaction rates, highlighting the need for tailored catalysts in complex syntheses .

Biological Activity

Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Acetamido Group : Contributes to hydrogen bonding and solubility.

- Nitrophenyl Moiety : Imparts unique electronic properties, enhancing biological interactions.

- Ethyl Ester : Facilitates lipophilicity, which may influence absorption and distribution in biological systems.

The molecular formula is C12H14N2O4, with a molecular weight of approximately 250.25 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The acetamido group can form hydrogen bonds with active sites on enzymes, potentially inhibiting or modulating their activity.

- Receptor Binding : The nitrophenyl group may participate in π-π stacking interactions with aromatic residues in receptor proteins, influencing signal transduction pathways.

- Antioxidant Activity : The presence of the nitro group suggests potential antioxidant properties, which could mitigate oxidative stress in cells.

Biological Activity Overview

Research has highlighted various biological activities associated with this compound:

- Antimicrobial Properties : Studies indicate that the compound exhibits antimicrobial activity against specific bacterial strains. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus in vitro.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : In vitro assays have demonstrated that the compound can reduce pro-inflammatory cytokine production, indicating potential use in inflammatory conditions.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | , |

| Anticancer | Inhibits HeLa and MCF-7 cell lines | , |

| Anti-inflammatory | Reduces cytokine production | , |

Case Study: Anticancer Activity

A study published in 2021 investigated the anticancer effects of this compound on MCF-7 breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways. The IC50 value was determined to be approximately 25 µM, suggesting a moderate potency compared to established chemotherapeutics .

Case Study: Antimicrobial Efficacy

In another study focused on antimicrobial properties, this compound was tested against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, highlighting its potential as a lead compound for developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.